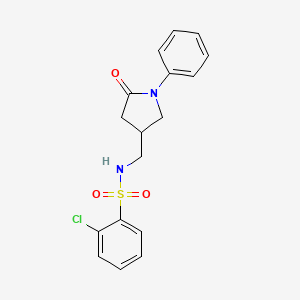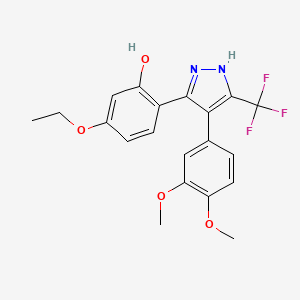
2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 408.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Structural Analysis
Research by Cornago et al. (2009) on the annular tautomerism of curcuminoid NH-pyrazoles, including compounds structurally similar to the one , underscores the importance of understanding tautomeric forms in designing compounds with specific biological or chemical properties. Their study, involving X-ray crystallography and NMR spectroscopy, offers insights into the structural dynamics that could be relevant for the subject compound's applications in molecular design and drug discovery (Cornago et al., 2009).
Photophysical and Physicochemical Investigation
Khan (2020) demonstrated the use of a pyrazoline derivative as a fluorescent chemosensor for Fe3+ ion detection. This highlights the potential application of similar compounds in the development of sensitive and selective sensors for metal ions, which are crucial in environmental monitoring and industrial process control (Khan, 2020).
Molecular Docking and Quantum Chemical Calculations
The study by Viji et al. (2020) on molecular docking and quantum chemical calculations of a pyrazole derivative emphasizes the compound's potential in drug design and discovery. Their findings provide a foundation for understanding how such compounds might interact with biological targets, facilitating the design of new therapeutics (Viji et al., 2020).
Synthesis and Biological Evaluation
Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones evaluated for anti-inflammatory, antioxidant, and antimicrobial activities. This suggests the potential of the subject compound in contributing to the development of new pharmaceutical agents with diverse therapeutic properties (Bandgar et al., 2009).
Enzymatic Modification and Antioxidant Activity
Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity. This research direction could offer pathways to utilizing the subject compound in the synthesis of antioxidants with applications in food preservation, cosmetics, and pharmaceuticals (Adelakun et al., 2012).
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-4-29-12-6-7-13(14(26)10-12)18-17(19(25-24-18)20(21,22)23)11-5-8-15(27-2)16(9-11)28-3/h5-10,26H,4H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJHKDRFZBNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
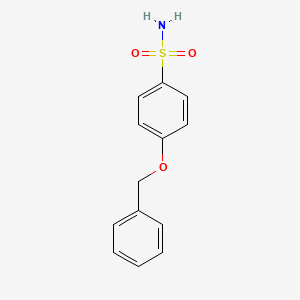
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2968835.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)
![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

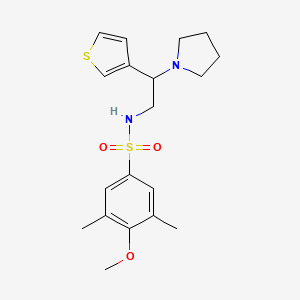

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

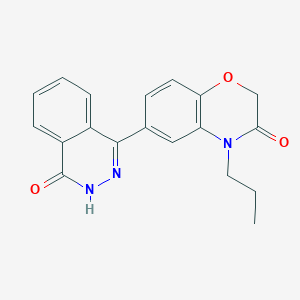
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B2968851.png)

![9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2968854.png)
